8-Cyano Substitution Enables Exclusive Regiochemical Entry to Bayer sGC Stimulator Carboxamide Patent Space
Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate serves as the direct ester precursor to the 8-cyano-substituted imidazo[1,2-a]pyridine-3-carboxamide series claimed in Bayer Pharma's sGC stimulator patent (US 2017/0217954 A1) [1]. The patent explicitly defines the 8-position substituent as a required structural element for cardiovascular efficacy, and the 3-ethyl carboxylate group serves as the synthetic handle for amidation to the biologically active carboxamide form [1]. By contrast, the 6-cyano regioisomer (CAS 2407339-54-0) lacks any corresponding patent-granted composition-of-matter coverage in this therapeutic class, placing it outside the protected and biologically validated chemical space . This patent linkage provides procurement justification: the 8-cyano regioisomer is the only variant with a documented, defensible route to a pharmaceutically relevant chemotype.
| Evidence Dimension | Patent-validated synthetic entry to sGC stimulator carboxamide class |
|---|---|
| Target Compound Data | Direct ester precursor (via hydrolysis/amidation) to 8-cyano-imidazo[1,2-a]pyridine-3-carboxamides claimed in US 2017/0217954 A1 (Bayer Pharma AG, 128 granted claims) [1] |
| Comparator Or Baseline | Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 2407339-54-0): no corresponding patent claims for sGC or cardiovascular indications; no published biological data linking this regioisomer to sGC modulation |
| Quantified Difference | Qualitative binary: patented therapeutic pathway exists for 8-cyano; absent for 6-cyano |
| Conditions | Patent landscape analysis across US, EP, and WO patent families; Bayer sGC stimulator program (2015–2023) |
Why This Matters
Procurement of the 8-cyano regioisomer aligns with a patent-protected, biologically validated chemical series, reducing the risk of investing in an unvalidated regioisomer with no documented therapeutic relevance.
- [1] Bayer Pharma AG. Cyano-Substituted Imidazo[1,2-a]Pyridinecarboxamides and Their Use. US Patent Application US 2017/0217954 A1, published August 3, 2017. View Source
